4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
Overview
Description
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a synthetic compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a benzamide core linked to a pyridine ring, which is further substituted with a methylpiperazine moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of the compound 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
This compound acts by inhibiting the activity of tyrosine kinases . It binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the activation of the downstream proteins involved in cell division and proliferation .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth, differentiation, and survival . The downstream effects of this inhibition lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . These effects are due to the compound’s inhibition of tyrosine kinase activity, which disrupts the normal signaling pathways that regulate cell growth and survival .
Biochemical Analysis
Biochemical Properties
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide functions primarily as a platelet-derived growth factor receptor tyrosine kinase inhibitor . This compound interacts with several key biomolecules, including enzymes and proteins involved in cell signaling pathways. Specifically, it binds to the ATP-binding site of the tyrosine kinase domain, inhibiting its activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts cellular processes such as proliferation and migration, which are critical in the progression of diseases like cancer.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of tyrosine kinases . Additionally, it affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the inhibition of tyrosine kinase activity results in the downregulation of genes involved in cell proliferation and survival . This compound also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to target proteins . This inhibition blocks the activation of downstream signaling pathways that are essential for cell growth and survival. Additionally, this compound can induce conformational changes in the tyrosine kinase domain, further enhancing its inhibitory effects . These molecular interactions lead to the suppression of oncogenic signaling pathways, making it a potent anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of tyrosine kinase activity, resulting in prolonged anti-proliferative effects on cancer cells . The degradation products of this compound may also exhibit biological activity, which could influence the overall outcome of long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tyrosine kinase activity without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through several mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with specific transporters and binding proteins that facilitate its uptake and distribution within the body . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound is primarily localized in the cytoplasm, where it interacts with tyrosine kinases and other signaling proteins . It may also be targeted to specific cellular compartments through post-translational modifications or binding to specific targeting signals . The localization of this compound within the cell can influence its efficacy and specificity in inhibiting tyrosine kinase activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reagent.
Coupling with Benzamide: The final step involves coupling the pyridine intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly those targeting tyrosine kinases and other enzymes involved in cancer and inflammatory diseases.
Biological Studies: The compound is employed in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of related molecules.
Industrial Applications: The compound is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Pyrazinamide Derivatives: Compounds with similar benzamide and piperazine moieties, used in anti-tubercular therapy.
Uniqueness
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is unique due to its specific substitution pattern and its potential for selective inhibition of certain tyrosine kinases. This selectivity makes it a valuable compound for targeted therapy and research applications.
Properties
IUPAC Name |
4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-3-5-15(6-4-14)18(23)20-16-7-8-17(19-13-16)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIOBAGHVFHLMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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